molecular formula C13H10ClNO3 B1350440 1-(3-Chlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid CAS No. 338754-68-0

1-(3-Chlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid

Cat. No. B1350440
M. Wt: 263.67 g/mol
InChI Key: BYNRGIVNDGYPAO-UHFFFAOYSA-N
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Description

The compound “1-(3-Chlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid” appears to be a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and a carboxylic acid group attached to it. Additionally, it has a benzyl group with a chlorine atom attached to it1.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the carboxylic acid group, and the attachment of the chlorobenzyl group. The exact methods would depend on the starting materials and the specific conditions required23.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine ring, the carboxylic acid group, and the chlorobenzyl group. The exact structure would need to be determined using techniques such as NMR spectroscopy1.



Chemical Reactions Analysis

This compound, like other organic molecules, could undergo a variety of chemical reactions. The pyridine ring could participate in electrophilic substitution reactions, while the carboxylic acid group could undergo reactions such as esterification or amide formation45.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and its reactivity with other chemicals17.


Scientific Research Applications

Synthesis and Chemical Properties

  • A study on the synthesis and properties of various 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids revealed their potential as oral hypoglycemic agents. This research found that the hypoglycemic potency varied with different substituents, indicating the potential for tailored therapeutic applications (Youngdale & Oglia, 1985).

  • Another study focused on the efficient synthesis of 6-formyl-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid and its carbonyl derivatives, providing a series of side chains for β-lactams. This research could be significant for the development of new pharmaceutical compounds (Sanchez, Mich, & Huang, 1994).

Biomedical Applications

  • Research into pyridonecarboxylic acids as antibacterial agents synthesized a series of compounds with significant antibacterial activity, highlighting the potential of these compounds in treating bacterial infections (Egawa et al., 1984).

  • The cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their esters was explored in one study, demonstrating the potential of these compounds as milrinone analogs for treating cardiac conditions (Mosti et al., 1992).

Safety And Hazards

Like all chemicals, this compound should be handled with care. Depending on its exact structure, it could potentially be harmful if swallowed, inhaled, or if it comes into contact with the skin. Always refer to the safety data sheet (SDS) for the specific compound for detailed safety information89.


Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it were a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials10.


Please note that this is a general analysis based on the structure of the compound and similar compounds. For specific information on “1-(3-Chlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid”, further research would be needed.


properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c14-10-4-1-3-9(7-10)8-15-6-2-5-11(12(15)16)13(17)18/h1-7H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNRGIVNDGYPAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=CC=C(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377254
Record name 1-(3-Chlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid

CAS RN

338754-68-0
Record name 1-(3-Chlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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